"physical and chemical properties of 2,3-Dihydro-1H-indene-4,7-diamine"
"physical and chemical properties of 2,3-Dihydro-1H-indene-4,7-diamine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-1H-indene-4,7-diamine, also known as 4,7-diaminoindan, is a chemical compound with the CAS number 876620-03-0. This diamine derivative of indane, a bicyclic hydrocarbon, serves as a valuable intermediate in chemical synthesis and is of interest to researchers in medicinal chemistry and materials science. Its structural motif is found in various biologically active molecules, suggesting its potential as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dihydro-1H-indene-4,7-diamine, available experimental data, and its potential applications.
Chemical and Physical Properties
At present, detailed experimental data for the physical properties of 2,3-Dihydro-1H-indene-4,7-diamine are not widely available in published literature. However, based on its chemical structure and information from chemical suppliers, the following properties are known or predicted.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂ | - |
| Molecular Weight | 148.2 g/mol | - |
| CAS Number | 876620-03-0 | - |
| Appearance | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | - |
Spectral Data:
While specific spectra are not publicly available, typical analytical methods would be used for characterization:
-
¹H NMR: Proton NMR is a key technique for confirming the structure.
-
¹³C NMR: Carbon NMR would complement the proton NMR in structural elucidation.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be utilized to confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amine N-H bonds and the aromatic C-H and C=C bonds.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of 2,3-Dihydro-1H-indene-4,7-diamine are not readily found in the scientific literature. However, a plausible and common synthetic route for aromatic diamines is the reduction of the corresponding dinitro compound.
Hypothetical Synthesis Workflow:
The following diagram outlines a potential synthetic pathway from 2,3-dihydro-1H-indene.
Caption: Hypothetical synthesis of 2,3-Dihydro-1H-indene-4,7-diamine.
Experimental Steps (Hypothetical):
-
Nitration of 2,3-Dihydro-1H-indene: 2,3-Dihydro-1H-indene would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 4,7-dinitro-2,3-dihydro-1H-indene. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the desired disubstituted product.
-
Reduction of 4,7-Dinitro-2,3-dihydro-1H-indene: The resulting dinitro compound would then be reduced to the corresponding diamine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
-
Purification and Characterization: The final product, 2,3-Dihydro-1H-indene-4,7-diamine, would be purified using standard techniques such as crystallization or column chromatography. The structure and purity would then be confirmed by the spectroscopic methods mentioned above.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or the involvement of 2,3-Dihydro-1H-indene-4,7-diamine in any signaling pathways. However, the aminoindane scaffold is present in a number of psychoactive compounds that interact with monoamine transporters. This suggests that derivatives of 2,3-Dihydro-1H-indene-4,7-diamine could be investigated for their potential effects on the central nervous system.
Logical Relationship for Potential Drug Discovery:
The following diagram illustrates the logical flow from the basic chemical scaffold to potential therapeutic applications.
Caption: Potential pathway for drug discovery from the title compound.
Safety and Handling
As a diamine compound, 2,3-Dihydro-1H-indene-4,7-diamine should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For long-term storage, it is recommended to keep the compound at -20°C, while for short-term use, storage at -4°C is acceptable.
Conclusion
2,3-Dihydro-1H-indene-4,7-diamine is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its physical properties and biological activity are currently limited in the public domain, its structural relationship to other biologically active aminoindanes suggests it as a promising starting point for further research and development. The synthetic route via dinitration and subsequent reduction of indane provides a plausible method for its preparation, which would enable further investigation of its properties and potential applications.
